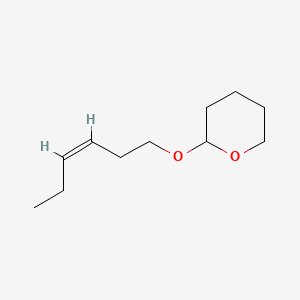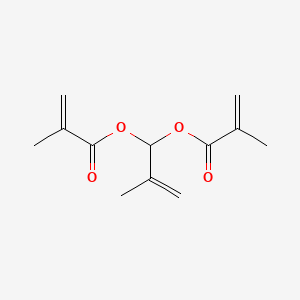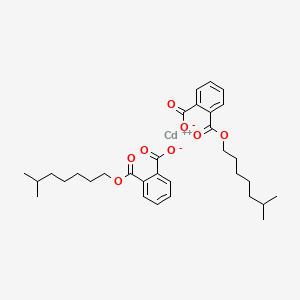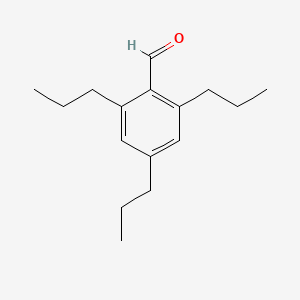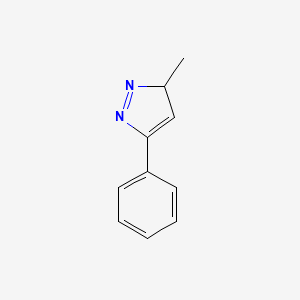
3H-Pyrazole, 3-methyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazole, 3-methyl-5-phenyl-: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by a methyl group at the 3-position and a phenyl group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazole, 3-methyl-5-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 3-oxobutanoic acid derivatives under acidic conditions, leading to the formation of the pyrazole ring . Another method involves the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine through nucleophilic substitution and cyclization under acid catalysis .
Industrial Production Methods: Industrial production of 3H-Pyrazole, 3-methyl-5-phenyl- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Pyrazole, 3-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydropyrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Chemistry: 3H-Pyrazole, 3-methyl-5-phenyl- is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets .
Medicine: Medicinal chemistry applications include the development of anti-inflammatory, analgesic, and antimicrobial agents. The compound’s structure-activity relationship is explored to design potent therapeutic agents .
Industry: In the industrial sector, 3H-Pyrazole, 3-methyl-5-phenyl- is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 3H-Pyrazole, 3-methyl-5-phenyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .
Comparaison Avec Des Composés Similaires
- 1H-Pyrazole, 3-methyl-5-phenyl-
- 3,3-Diphenyl-5-methyl-3H-pyrazole
- 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness: 3H-Pyrazole, 3-methyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both methyl and phenyl groups enhances its ability to interact with various targets, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
1215303-34-6 |
|---|---|
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
3-methyl-5-phenyl-3H-pyrazole |
InChI |
InChI=1S/C10H10N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-8H,1H3 |
Clé InChI |
PJEJONPCMMXOCT-UHFFFAOYSA-N |
SMILES canonique |
CC1C=C(N=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


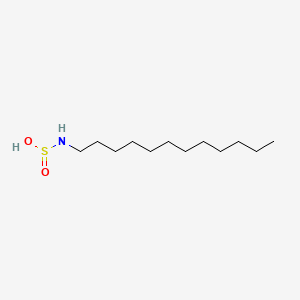
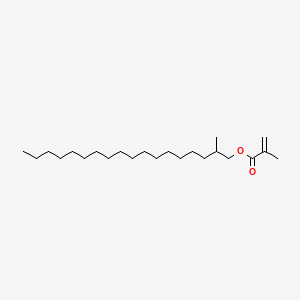
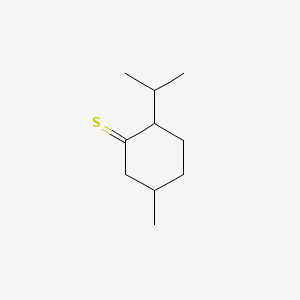
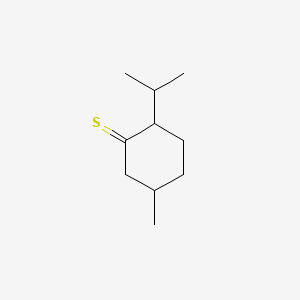
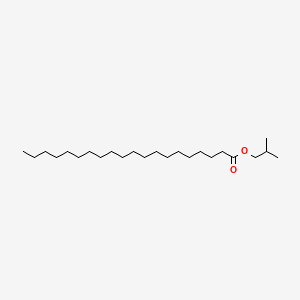
![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl acetate](/img/structure/B12651862.png)
